Cas no 1146894-86-1 (Diethyl piperidine-1,3-dicarboxylate)

Diethyl piperidine-1,3-dicarboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals and fine chemicals. Its piperidine core and dual ester functionalities make it a useful building block for constructing complex heterocyclic compounds. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its stability under standard handling conditions ensures reliable performance in synthetic applications. Researchers often employ it in the development of bioactive molecules, leveraging its structural flexibility to introduce tailored modifications. The product is typically supplied with high purity, ensuring consistent results in laboratory and industrial processes.
Diethyl piperidine-1,3-dicarboxylate structure
1146894-86-1 structure
Product Name:Diethyl piperidine-1,3-dicarboxylate
CAS No:1146894-86-1
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD09752687
CID:1029499
PubChem ID:43404438
Update Time:2025-05-23

Diethyl piperidine-1,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl piperidine-1,3-dicarboxylate
    • 1,3-Piperidinedicarboxylic acid 1,3-diethyl ester
    • Diethylpiperidine-1,3-dicarboxylate
    • DB-060627
    • CS-0299050
    • EN300-238529
    • ethyl 1-ethoxycarbonyl piperidine-3-carboxylate
    • F2158-1220
    • 1,3-Piperidinedicarboxylic acid, 1,3-diethyl ester
    • 1146894-86-1
    • Ethyl 1-ethoxycarbonylpiperidine-3-carboxylate
    • 1,3-diethyl piperidine-1,3-dicarboxylate
    • AKOS005259817
    • DTXSID80655991
    • MDL: MFCD09752687
    • Inchi: 1S/C11H19NO4/c1-3-15-10(13)9-6-5-7-12(8-9)11(14)16-4-2/h9H,3-8H2,1-2H3
    • InChI Key: DJOSOUCNZVECLR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CN(C(=O)OCC)CCC1)=O

Computed Properties

  • Exact Mass: 229.13140809g/mol
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.8Ų

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Diethyl piperidine-1,3-dicarboxylate Related Literature

Additional information on Diethyl piperidine-1,3-dicarboxylate

Diethyl piperidine-1,3-dicarboxylate (CAS No. 1146894-86-1): A Comprehensive Overview

Diethyl piperidine-1,3-dicarboxylate, with the CAS registry number 1146894-86-1, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which consists of a piperidine ring substituted with two ethyl ester groups at the 1 and 3 positions. The molecule's piperidine core provides a rigid framework, while the dicarboxylate groups offer functional versatility, making it a valuable building block in various chemical applications.

The synthesis of Diethyl piperidine-1,3-dicarboxylate has been extensively studied, with researchers exploring both traditional and innovative methods to optimize its production. Recent advancements have focused on green chemistry approaches, such as using biocatalysts or solvent-free conditions, to enhance yield and reduce environmental impact. For instance, a study published in *Green Chemistry* demonstrated the use of microwave-assisted synthesis to efficiently prepare this compound from its corresponding acid and ethanol under mild conditions. Such methods not only improve reaction efficiency but also align with the growing demand for sustainable chemical processes.

In terms of applications, Diethyl piperidine-1,3-dicarboxylate has found utility in the preparation of advanced materials, including polymers and coordination compounds. Its dicarboxylate groups can act as ligands in metalloorganic frameworks (MOFs), contributing to the development of porous materials with potential applications in gas storage and catalysis. For example, a research team reported the successful synthesis of a MOF using this compound as a linker, showcasing its ability to form highly ordered structures with tunable properties.

Beyond materials science, this compound has also been explored in pharmaceutical research. The piperidine ring is a common structural motif in bioactive molecules, and the presence of ester groups allows for further functionalization to design drug candidates with specific pharmacological properties. Recent studies have investigated its potential as a precursor for peptide-based drugs, where the ester groups can be selectively hydrolyzed to introduce carboxylic acids or other functional moieties.

The stability and reactivity of Diethyl piperidine-1,3-dicarboxylate have been thoroughly examined under various conditions. Research indicates that the compound exhibits good thermal stability up to 200°C, making it suitable for high-temperature reactions. Additionally, its reactivity towards nucleophiles and electrophiles has been leveraged in cascade reactions to construct complex molecules with high efficiency. A notable example is its use in tandem Michael addition and cyclization reactions reported in *Organic Letters*, where it served as both a nucleophile and an electrophile.

From an analytical perspective, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize Diethyl piperidine-1,3-dicarboxylate at the molecular level. These studies have provided insights into its conformational preferences and intermolecular interactions, which are critical for understanding its behavior in different chemical environments. For instance, ¹H NMR studies revealed that the ethyl ester groups exhibit distinct chemical shifts due to their proximity to the nitrogen atom in the piperidine ring.

Looking ahead, ongoing research is focused on expanding the scope of applications for Diethyl piperidine-1,3-dicarboxylate while addressing challenges related to scalability and cost-effectiveness. Collaborative efforts between academic institutions and industry are expected to drive innovation in this area, potentially leading to new breakthroughs in drug discovery and materials engineering.

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